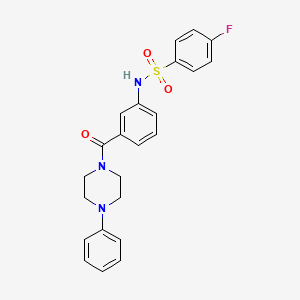

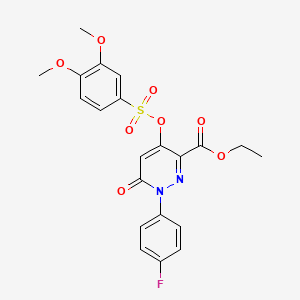

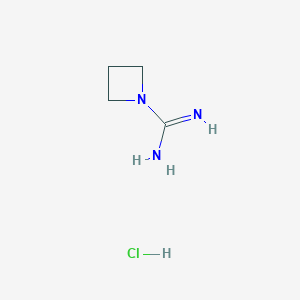

![molecular formula C8H10BrNS B2463627 N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine CAS No. 851452-55-6](/img/structure/B2463627.png)

N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine” is a chemical compound with the molecular formula C8H10BrNS. It has a molecular weight of 232.14 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, sulfur, and nitrogen atoms .Physical And Chemical Properties Analysis

“N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine” is predicted to have a melting point of 71.54°C and a boiling point of approximately 273.5°C at 760 mmHg . The compound’s density is predicted to be approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.58 .Scientific Research Applications

Catalytic Applications

- Transition Metal-Catalyzed Hydrolysis : N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine derivatives have been used in the study of palladium-catalyzed hydrolysis. Ahmad et al. (2019) synthesized Schiff bases from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde, which were further used in Suzuki coupling reactions, yielding products with hydrolyzed imine linkages. This study provides insights into the mechanistic aspects of transition metal-catalyzed hydrolysis of imines (Ahmad et al., 2019).

Synthesis and Biochemistry

- Monoamine Oxidase Inhibition : A class of compounds, including derivatives of N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine, has been studied for their inhibitory activity towards human monoamine oxidase (hMAO). Mathew et al. (2016) synthesized a series of brominated thienyl chalcones, showing competitive, selective, and reversible inhibition toward hMAO-B, demonstrating potential therapeutic applications (Mathew et al., 2016).

Chemical Synthesis

- Synthesis of N-Methyl- and N-Alkylamines : The compound has been involved in the synthesis of N-methyl- and N-alkylamines, as reported by Senthamarai et al. (2018). Using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, an efficient reductive amination process was developed for the synthesis of these amines (Senthamarai et al., 2018).

Molecular Structure and Crystallography

- Crystal Structure Analysis : Geiger et al. (2014) focused on the crystal structure analysis of a compound similar to N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine, providing insights into its molecular arrangement and interactions (Geiger et al., 2014).

Antimicrobial and Cytotoxic Activity

- Synthesis and Bioactivity of Azetidine-2-one Derivatives : Noolvi et al. (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which were evaluated for anti-bacterial and cytotoxic properties. This research contributes to the understanding of the antimicrobial and cytotoxic potential of such compounds (Noolvi et al., 2014).

Electronic and Optical Properties

- Non-Linear Optical Properties and Reactivity : Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and their non-linear optical properties. This study provides valuable information on the electronic structure and potential applications in materials science (Rizwan et al., 2021).

Anticancer Activity

- Anticancer Potential : Research on Schiff bases related to N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine demonstrated effectiveness in cytotoxic activity against certain cancer cell lines. This area of study reveals the potential of these compounds in cancer research and therapy (S. M et al., 2022).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS/c1-2-5-10-6-7-3-4-8(9)11-7/h2-4,10H,1,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPVZMZASIFZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

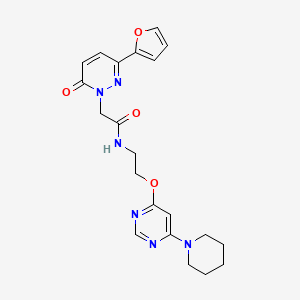

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)

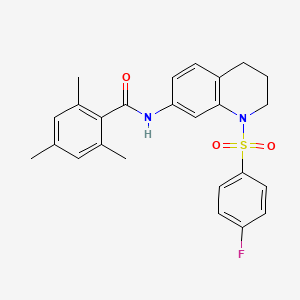

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)